Riboflavin sodium phosphate

Catalog No.
S541391
CAS No.
130-40-5
M.F
C17H20N4NaO9P
M. Wt
478.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Riboflavin sodium phosphate

CAS Number

130-40-5

Product Name

Riboflavin sodium phosphate

IUPAC Name

sodium;[5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate

Molecular Formula

C17H20N4NaO9P

Molecular Weight

478.3 g/mol

InChI

InChI=1S/C17H21N4O9P.Na/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29;/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29);/q;+1/p-1

InChI Key

OHSHFZJLPYLRIP-BMZHGHOISA-M

SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)[O-])O)O)O.[Na+]

Solubility

Soluble in DMSO

Synonyms

5'-Monophosphate, Riboflavin, 5'-Phosphate, Riboflavin, Flavin Mononucleotide, Flavin Mononucleotide Disodium Salt, Flavin Mononucleotide Monosodium Salt, Flavin Mononucleotide Monosodium Salt, Dihydrate, Flavin Mononucleotide Sodium Salt, FMN, Mononucleotide, Flavin, Mononucleotide, Riboflavin, Phosphate, Sodium Riboflavin, Riboflavin 5' Monophosphate, Riboflavin 5' Phosphate, Riboflavin 5'-Monophosphate, Riboflavin 5'-Phosphate, Riboflavin Mononucleotide, Riboflavin Phosphate, Sodium, Sodium Riboflavin Phosphate

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)[O-])O)O)O.[Na+]

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](COP(=O)(O)[O-])O)O)O.[Na+]

Description

The exact mass of the compound Riboflavin sodium phosphate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex. It belongs to the ontological category of ribitol phosphate in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Cellular Function Studies

  • Mitochondrial Function

    Riboflavin sodium phosphate is a precursor to flavin adenine dinucleotide (FAD), another essential vitamin derivative. Both FMN and FAD act as cofactors in numerous enzymatic reactions within the mitochondria, the cell's powerhouses. Scientists use riboflavin sodium phosphate to study mitochondrial function and dysfunction in various diseases.

  • Cellular Redox Reactions

    FMN plays a vital role in cellular redox reactions, the transfer of electrons between molecules. Researchers utilize riboflavin sodium phosphate to investigate these reactions and their impact on cellular health and disease development.

Nutritional Research

  • Vitamin B2 Deficiency

    Riboflavin sodium phosphate is used in studies to understand vitamin B2 deficiency and its effects on the body. Researchers can investigate the impact of B2 deficiency on various physiological processes by manipulating riboflavin sodium phosphate levels in cell cultures or animal models.

  • Nutrient Interactions

    Scientific research explores how riboflavin sodium phosphate interacts with other nutrients. Studies can examine how B2 interacts with other vitamins or minerals, potentially influencing their absorption or effectiveness.

Other Research Applications

  • Drug Discovery

    The role of FMN in cellular processes makes it a potential target for drug development. Researchers can utilize riboflavin sodium phosphate to study how drugs might interact with FMN-dependent enzymes, potentially leading to novel therapeutic strategies.

  • Genetically Modified Organisms

    Riboflavin sodium phosphate can be used in research involving genetically modified organisms. Scientists can introduce genes related to FMN production or function into organisms to study their impact on specific biological processes.

Purity

>98% (or refer to the Certificate of Analysis)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

957E53WV42

Related CAS

146-17-8 (Parent)

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 64 of 66 companies (only ~ 3% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Pharmacology

Riboflavin 5'-Phosphate Sodium is the phosphate sodium salt form of riboflavin, a water-soluble and essential micronutrient that is the principal growth-promoting factor in naturally occurring vitamin B complexes. Riboflavin phosphate sodium is converted to 2 coenzymes, flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are necessary for energy production by aiding in the metabolism of fats, carbohydrates and proteins and are required for red blood cell formation and respiration, antibody production and for regulating human growth and reproduction. Riboflavin phosphate sodium is essential for healthy skin, nails and hair growth.

MeSH Pharmacological Classification

Vitamin B Complex

Other CAS

22251-85-0
130-40-5

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Food Additives -> COLOUR; -> JECFA Functional Classes
Cosmetics -> Skin conditioning

General Manufacturing Information

Riboflavin 5'-(dihydrogen phosphate), sodium salt (1:1): ACTIVE

Dates

Modify: 2023-08-15
1: Shen K, Huang XE. Clinical investigation in effect of riboflavin sodium phosphate on prevention and treatment for patients with radiotherapy related esophagitis. Asian Pac J Cancer Prev. 2015;16(4):1525-7. PubMed PMID: 25743825.
2: Genina N, Fors D, Vakili H, Ihalainen P, Pohjala L, Ehlers H, Kassamakov I, Haeggström E, Vuorela P, Peltonen J, Sandler N. Tailoring controlled-release oral dosage forms by combining inkjet and flexographic printing techniques. Eur J Pharm Sci. 2012 Oct 9;47(3):615-23. doi: 10.1016/j.ejps.2012.07.020. Epub 2012 Aug 9. PubMed PMID: 22902482.
3: Kanellopoulos AJ, Binder PS. Management of corneal ectasia after LASIK with combined, same-day, topography-guided partial transepithelial PRK and collagen cross-linking: the athens protocol. J Refract Surg. 2011 May;27(5):323-31. doi: 10.3928/1081597X-20101105-01. Epub 2010 Nov 5. PubMed PMID: 21117539.
4: Genina N, Räikkönen H, Antikainen O, Heinämäki J, Yliruusi J. Ultrasound-assisted powder-coating technique to improve content uniformity of low-dose solid dosage forms. AAPS PharmSciTech. 2010 Sep;11(3):1320-7. doi: 10.1208/s12249-010-9514-9. Epub 2010 Aug 21. PubMed PMID: 20730575; PubMed Central PMCID: PMC2974109.
5: Zhang AY, Fan TY. [Optimization of riboflavin sodium phosphate loading to calcium alginate floating microspheres by response surface methodology]. Beijing Da Xue Xue Bao Yi Xue Ban. 2009 Dec 18;41(6):682-6. Chinese. PubMed PMID: 20019781.
6: Poelvoorde N, Verstraelen H, Verhelst R, Saerens B, De Backer E, dos Santos Santiago GL, Vervaet C, Vaneechoutte M, De Boeck F, Van Bortel L, Temmerman M, Remon JP. In vivo evaluation of the vaginal distribution and retention of a multi-particulate pellet formulation. Eur J Pharm Biopharm. 2009 Oct;73(2):280-4. doi: 10.1016/j.ejpb.2009.06.005. Epub 2009 Jun 12. PubMed PMID: 19524668.
7: Pajander J, Soikkeli AM, Korhonen O, Forbes RT, Ketolainen J. Drug release phenomena within a hydrophobic starch acetate matrix: FTIR mapping of tablets after in vitro dissolution testing. J Pharm Sci. 2008 Aug;97(8):3367-78. PubMed PMID: 18085712.
8: Cosijns A, Vervaet C, Luyten J, Mullens S, Siepmann F, Van Hoorebeke L, Masschaele B, Cnudde V, Remon JP. Porous hydroxyapatite tablets as carriers for low-dosed drugs. Eur J Pharm Biopharm. 2007 Sep;67(2):498-506. Epub 2007 Feb 28. PubMed PMID: 17407810.
9: Yamato S, Kawakami N, Shimada K, Ono M, Idei N, Itoh Y, Tachikawa E. Sweet potato acid phosphatase immobilized on glutaraldehyde-activated aminopropyl controlled-pore glass: activation, repeated use and enzyme fatigue. Biol Pharm Bull. 2004 Feb;27(2):210-5. PubMed PMID: 14758035.
10: Guo HX, Heinämäki J, Yliruusi J. Diffusion of a freely water-soluble drug in aqueous enteric-coated pellets. AAPS PharmSciTech. 2002;3(2):E16. PubMed PMID: 12916953; PubMed Central PMCID: PMC2750318.
11: Okamoto H, Nakajima T, Ito Y. Simultaneous determination of ingredients in a vitamin-enriched drink by micellar electrokinetic chromatography. J Pharm Biomed Anal. 2002 Oct 15;30(3):815-22. PubMed PMID: 12367707.
12: Guo HX, Heinämäki J, Yliruusi J. Amylopectin as a subcoating material improves the acidic resistance of enteric-coated pellets containing a freely soluble drug. Int J Pharm. 2002 Mar 20;235(1-2):79-86. PubMed PMID: 11879742.
13: Guo HX, Heinämäki J, Yliruusi J. Characterization of particle deformation during compression measured by confocal laser scanning microscopy. Int J Pharm. 1999 Sep 20;186(2):99-108. PubMed PMID: 10486427.
14: Maeda Y, Yamamoto M, Owada K, Sato S, Masui T, Nakazawa H. Simultaneous liquid chromatographic determination of water-soluble vitamins, caffeine, and preservative in oral liquid tonics. J Assoc Off Anal Chem. 1989 Mar-Apr;72(2):244-7. PubMed PMID: 2708272.

Explore Compound Types